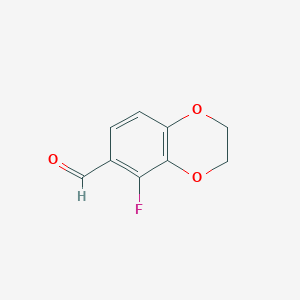
5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde
Descripción general
Descripción
5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde is a chemical compound with the molecular formula C8H7FO2 . It has a molecular weight of 154.14 .
Synthesis Analysis
The synthesis of 5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde can be achieved from 3-Fluorocatechol and 1,2-Dibromoethane . Further details about the synthesis process can be found in the referenced material .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde consists of a benzodioxine ring with a fluorine atom at the 5th position and a carbaldehyde group at the 6th position .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde include a molecular weight of 154.14 and a molecular formula of C8H7FO2 . More specific properties such as melting point, boiling point, and density were not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- New Synthesis of 3-Fluoropyrroles : This study discusses an efficient method for preparing various 3-fluorinated pyrroles, a process that might be relevant for compounds with structural similarities to "5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde" (Surmont et al., 2009). The methodology could offer a pathway for the synthesis or functionalization of related compounds.
Antimicrobial and Antitumor Activities
- Antimicrobial and Antitumor Analogues : Research on fluorobenzamides containing thiazole and thiazolidine demonstrates promising antimicrobial activities. This suggests that compounds with fluorine substitutions, like "5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde," could be explored for their potential antimicrobial properties (Desai et al., 2013).
Pharmacokinetics and Metabolism
- Fluorouracil Metabolism and Pharmacology : Although not directly related, the metabolism and pharmacological studies of 5-Fluorouracil provide insights into how fluorinated compounds are processed in biological systems. This information could be useful for understanding the potential biological interactions and effects of "5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde" (Diasio & Harris, 1989).
Biological Evaluation of Fluorinated Compounds
- Synthesis and Biological Evaluation of Arylthiophene-2-Carbaldehydes : This study on the synthesis of various arylthiophene-2-carbaldehyde compounds and their evaluation for antibacterial and antiurease activities indicates the potential for fluorinated compounds in developing new therapeutic agents (Ali et al., 2013).
Safety and Hazards
The safety data indicates that 5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of inadequate ventilation, wear respiratory protection (P304+P340) .
Direcciones Futuras
Propiedades
IUPAC Name |
5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-8-6(5-11)1-2-7-9(8)13-4-3-12-7/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJADAGWGVADGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

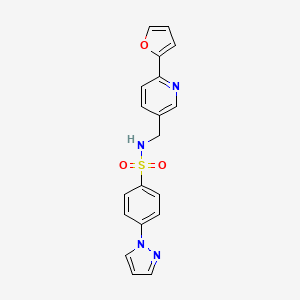
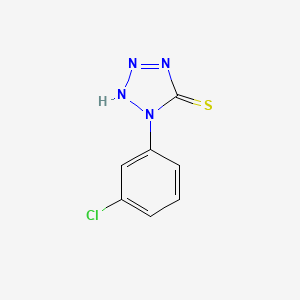
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2834239.png)
![Ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2834241.png)
![ethyl (2Z)-2-[({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}amino)methylidene]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2834242.png)
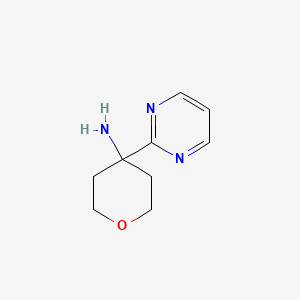
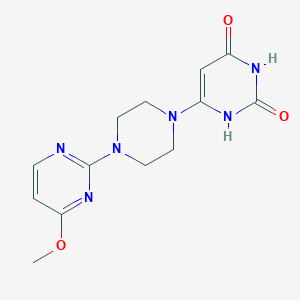
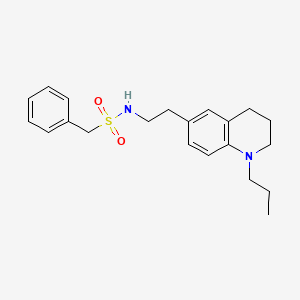
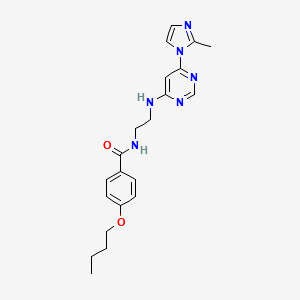
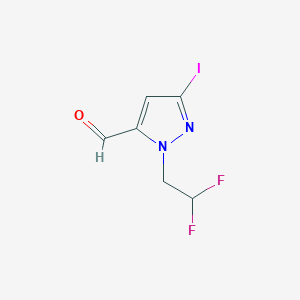
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2834253.png)

![2-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2834257.png)
![N-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2834258.png)